11,15-Dihydroxy-16-kauren-19-oic acid
Overview
Description
11,15-Dihydroxy-16-kauren-19-oic acid is a diterpenoid compound with the molecular formula C20H30O4 and a molecular weight of 334.5 g/mol . This compound is naturally found in the herbs of Cerbera manghas . It is known for its significant biological activities and has been the subject of various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 11,15-Dihydroxy-16-kauren-19-oic acid involves the extraction from natural sources such as Cerbera manghas . The compound can be isolated and purified using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The detailed synthetic routes and reaction conditions are not extensively documented in the available literature.
Industrial Production Methods: the compound is available commercially from various suppliers, indicating that it is produced on a scale sufficient to meet research demands .
Chemical Reactions Analysis
Types of Reactions: 11,15-Dihydroxy-16-kauren-19-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, and ethyl acetate . The specific conditions for these reactions depend on the desired transformation and the nature of the reagents used.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds . These products are often characterized by their biological activities and potential therapeutic applications.
Scientific Research Applications
11,15-Dihydroxy-16-kauren-19-oic acid has been extensively studied for its biological activities. It has shown cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer therapies . Additionally, the compound has been investigated for its anti-inflammatory and antimicrobial properties . In the field of chemistry, it serves as a valuable intermediate for the synthesis of other biologically active diterpenoids .
Mechanism of Action
The mechanism of action of 11,15-Dihydroxy-16-kauren-19-oic acid involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation . The detailed molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 11,15-Dihydroxy-16-kauren-19-oic acid include other kaurenoic acids such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid and ent-11α, 15α-dihydroxykaur-16-en-19-oic acid .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of hydroxyl groups at positions 11 and 15, which contribute to its distinct biological activities . This structural uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-11-12-9-13(21)15-18(2)6-4-7-19(3,17(23)24)14(18)5-8-20(15,10-12)16(11)22/h12-16,21-22H,1,4-10H2,2-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOLALMVUEAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2C(CC(C3)C(=C)C4O)O)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.